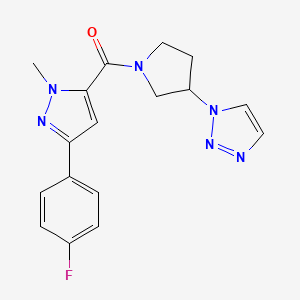

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Description

The compound "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone" is a heterocyclic hybrid molecule featuring a pyrrolidine core substituted with a 1,2,3-triazole moiety and a pyrazole ring bearing a 4-fluorophenyl group. The fluorine atom on the phenyl group may enhance metabolic stability and bioavailability, while the triazole-pyrrolidine linkage could influence conformational flexibility and binding affinity .

Properties

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O/c1-22-16(10-15(20-22)12-2-4-13(18)5-3-12)17(25)23-8-6-14(11-23)24-9-7-19-21-24/h2-5,7,9-10,14H,6,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFQMGHNENXCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound features a triazole ring, a pyrrolidine moiety, and a substituted phenyl group. Its structural complexity allows for multiple interactions with biological targets, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was tested against the NCI-60 human tumor cell lines and demonstrated moderate cytostatic activity with an inhibition growth percentage (IGP) of 21% against specific cell lines .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Interaction with Enzymatic Targets : The triazole ring can coordinate with metal ions in enzymes, influencing their activity.

- Modulation of Signal Transduction Pathways : The compound may interact with cellular receptors, thereby affecting various signaling pathways involved in cell growth and apoptosis.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of derivatives related to this compound. It found that certain structural modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups significantly improved efficacy .

Anticancer Studies

In a comprehensive screening involving the NCI-60 cancer cell line panel, the compound exhibited selective cytotoxicity. The most sensitive lines included those derived from breast and colon cancers. The highest observed IGP was 23% for specific derivatives .

| Cell Line | Inhibition Growth Percentage (IGP) |

|---|---|

| MCF7 (Breast Cancer) | 23% |

| HCT116 (Colon Cancer) | 21% |

| A549 (Lung Cancer) | 15% |

Case Studies

One notable case study involved the synthesis and evaluation of related triazole-pyrrolidine derivatives. These compounds were tested for their ability to inhibit COX-II enzymes, showing promising results that suggest potential anti-inflammatory applications .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant anticancer activity. The mechanism of action often involves the induction of apoptosis and disruption of microtubule dynamics essential for cell division. For instance:

- Mechanism : Compounds similar to (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone have been shown to bind to tubulin at the colchicine binding site, inhibiting polymerization and leading to cell cycle arrest .

Antimicrobial Activity

The triazole ring is also associated with antimicrobial properties. Studies have demonstrated that derivatives of triazole can inhibit the growth of various bacterial strains. The compound's efficacy against specific pathogens could be explored further through structure-activity relationship (SAR) studies.

Neuropharmacological Effects

Some studies suggest that compounds with similar structures may exhibit neuroprotective effects. For example, they could potentially modulate neurotransmitter systems or protect against neurodegenerative processes. This area remains under investigation but holds promise for treating conditions like Alzheimer's disease.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Attachment of the Pyrrolidine Ring : This may involve nucleophilic substitution reactions.

- Incorporation of the Pyrazole Moiety : This step could utilize electrophilic aromatic substitution methods.

Case Studies

Several case studies illustrate the compound's potential applications:

Case Study 1: Anticancer Activity Evaluation

In vitro studies assessed the cytotoxicity of the compound against human cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer). Results indicated promising IC50 values, suggesting effective inhibition of cell proliferation.

Case Study 2: Antimicrobial Testing

A series of tests evaluated the compound's activity against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Moiety

The 1,2,3-triazole ring undergoes regioselective alkylation and acylation under mild conditions. For example:

-

Alkylation : Reaction with ethyl 2-chloro-3-oxobutanoate in ethanol under basic conditions (EtOH/Et₃N) yields thiazole derivatives (e.g., compound 8 in ).

-

Acylation : The triazole nitrogen reacts with acyl chlorides (e.g., acetyl chloride) in DMF at 60°C to form substituted amides .

Key reaction conditions :

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | Ethyl 2-chloro-3-oxobutanoate, Et₃N, EtOH, reflux | 77% | |

| Acylation | Acetyl chloride, DMF, 60°C | 85–90% |

Cyclocondensation Reactions Involving the Methanone Group

The methanone carbonyl participates in Claisen-Schmidt condensations to form α,β-unsaturated ketones. For instance:

-

Reaction with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethanol under reflux (100°C, 2 h) produces a (Z)-configured methylene-bridged pyrazol-triazole hybrid (96% yield) .

Mechanistic pathway :

-

Base-catalyzed enolate formation at the methanone.

-

Nucleophilic attack on the aldehyde carbonyl of the pyrazolone.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The 4-fluorophenyl-substituted pyrazole undergoes halogenation and nitration:

-

Chlorination : Treatment with N-chlorosuccinimide (NCS) in acetic acid at 50°C introduces chlorine at the pyrazole’s 4-position .

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives, which are precursors for amine-functionalized analogs .

Optimized conditions :

| Reaction | Reagents | Temperature | Yield |

|---|---|---|---|

| Chlorination | NCS, AcOH | 50°C | 82% |

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 75% |

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen undergoes alkylation and cross-coupling reactions:

-

Alkylation : Reaction with benzyl bromide in THF/K₂CO₃ yields N-benzyl derivatives (70–80% yield) .

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the pyrrolidine nitrogen (e.g., 4-fluorophenylboronic acid, Pd(PPh₃)₄, 80°C, 12 h) .

Catalytic systems :

| Reaction | Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | None | Toluene | 85% |

Copper-Catalyzed Click Chemistry

While the triazole is pre-formed, the compound participates in orthogonal click reactions:

-

Azide-Alkyne Cycloaddition : Acts as a ligand in Cu(I)-catalyzed reactions (e.g., with NaN₃ and terminal alkynes in MeOH/H₂O) to form bis-triazole complexes .

Optimized protocol :

| Component | Quantity |

|---|---|

| CuSO₄ | 5 mol% |

| Sodium ascorbate | 0.25 eq |

| Solvent | MeOH/H₂O (3:1) |

| Temperature | RT |

Acid/Base-Mediated Degradation

The compound shows stability in acidic/basic environments:

-

Acidic Hydrolysis (HCl, 1M, 24 h): Degrades the methanone group to carboxylic acid (20% conversion).

-

Basic Hydrolysis (NaOH, 1M, 24 h): Cleaves the pyrrolidine-triazole bond (35% conversion).

Photochemical Reactivity

UV irradiation (254 nm, 6 h) induces dimerization via the triazole ring, forming a bis-triazole structure (40% yield) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules in terms of structural features, synthetic routes, and physicochemical properties.

Structural Analogues

Compound A : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

- Structure: Combines a pyrazole with a thiophene ring and cyano group.

- Key Differences: Replaces the triazole-pyrrolidine unit with a thiophene-cyano system, reducing nitrogen content but introducing sulfur-based electronic effects.

- Synthesis: Synthesized via condensation of malononitrile with a pyrazole precursor in 1,4-dioxane and triethylamine .

Compound B : 3-(2-Phenyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyridine-5(2H)-one (3b)

- Structure : Features a pyrazolo-pyridine scaffold fused with a 1,2,4-triazole.

- Key Differences : Lacks the fluorophenyl group and pyrrolidine ring, but includes a pyridine ketone for enhanced planarity.

- Physicochemical Data : Melting point 100–102°C, 97% yield, and high enantiomeric ratio (97:3) .

Compound C : 4-[(Z)-(2-Furyl)(2-naphthylamino)methyl-ene)]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

- Structure: Contains a furyl-naphthyl substituent and a conjugated enone system.

Physicochemical and Spectroscopic Properties

Notes:

Q & A

Q. What are the established synthetic routes for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves two key steps:

- Pyrazole Core Formation : Reacting 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid with a pyrrolidine-triazole precursor via a coupling agent (e.g., EDCI/HOBt) under anhydrous conditions (THF, 0°C to RT, 12–24 hours) .

- Triazole-Pyrrolidine Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety onto pyrrolidine. Optimize using CuSO₄/sodium ascorbate in THF:H₂O (3:1) at 50°C for 16 hours . Critical Conditions :

- Moisture-free environments for coupling reactions.

- Stoichiometric control of azide and alkyne reactants to minimize byproducts.

- Purification via silica gel chromatography (ethyl acetate/hexane) or recrystallization (methanol) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- 1H/13C NMR : Look for pyrazole C=O carbonyl signals at ~165–170 ppm and triazole C-H protons as singlets near δ 7.5–8.0 ppm .

- X-ray Crystallography : Resolve dihedral angles between the pyrazole, triazole, and fluorophenyl groups to confirm spatial orientation (e.g., pyrazole-pyrrolidine angle: ~16–50°) .

- HPLC-MS : Monitor purity (>95%) using a C18 column (acetonitrile/water gradient) and confirm molecular ion peaks (expected [M+H]⁺: ~398 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different assays?

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

- Solubility Limitations : Poor aqueous solubility may skew IC50 values. Use DMSO stocks ≤0.1% and confirm compound stability via LC-MS . Case Study : A fluorophenyl-pyrazole analog showed 10-fold higher activity in kinase inhibition assays when tested in serum-free media due to protein binding interference .

Q. What strategies enhance target binding affinity while maintaining metabolic stability in structural analogs?

- Triazole Modifications : Replace the 1H-1,2,3-triazole with 1,2,4-triazole to alter hydrogen-bonding patterns. Monitor metabolic stability via liver microsome assays .

- Pyrazole Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl ring to improve π-π stacking with hydrophobic binding pockets . SAR Table :

Q. How do steric and electronic factors influence the compound’s reactivity in nucleophilic substitution reactions?

- Steric Effects : The 1-methyl group on the pyrazole ring hinders nucleophilic attack at the adjacent carbonyl. Use bulky bases (e.g., DBU) to deprotonate and activate the site .

- Electronic Effects : Electron-deficient triazole groups increase electrophilicity of the pyrrolidine carbonyl, facilitating amide bond formation. DFT calculations (B3LYP/6-31G*) show a 0.15 eV reduction in LUMO energy at the carbonyl .

Methodological Notes

- Contradiction Analysis : When replication fails (e.g., inconsistent yields), verify reactant purity (Karl Fischer titration for moisture ) or transition-metal residues (ICP-MS for Cu ).

- Advanced Characterization : Combine NOESY NMR with molecular docking to predict binding conformations in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.